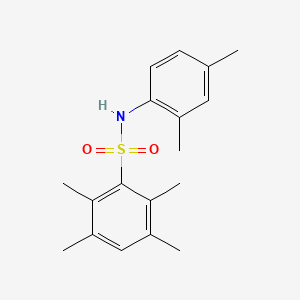
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. AMPT has been used to investigate the role of serotonin in various physiological and pathological processes, including depression, anxiety, addiction, and schizophrenia.
作用机制
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride works by inhibiting the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin. By reducing serotonin levels in the brain, 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can alter various physiological and behavioral processes that are regulated by this neurotransmitter. The mechanism of action of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride is well-established and has been extensively studied in both animal and human models.
Biochemical and physiological effects:
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been shown to produce a range of biochemical and physiological effects, including:
1. Reduced serotonin levels in the brain: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride inhibits the synthesis of serotonin, which can lead to a decrease in the levels of this neurotransmitter in the brain.
2. Changes in mood and behavior: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion can lead to changes in mood and behavior, including increased anxiety and depressive symptoms.
3. Changes in appetite and food intake: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion can lead to increased appetite and food intake, which can result in weight gain.
实验室实验的优点和局限性
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has several advantages and limitations for lab experiments, including:
Advantages:
1. Well-established mechanism of action: The mechanism of action of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride is well-established and has been extensively studied, which makes it a reliable tool for investigating the role of serotonin in various physiological and pathological processes.
2. Reversible effects: The effects of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride are reversible, which allows researchers to study the acute and long-term effects of serotonin depletion on various physiological and behavioral processes.
3. Versatile: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can be used in a variety of experimental settings, including animal models and human studies.
Limitations:
1. Non-specific effects: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can inhibit the synthesis of other monoamine neurotransmitters besides serotonin, which can lead to non-specific effects on behavior and physiology.
2. Short-term effects: The effects of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride are temporary and last only for a few hours, which limits its use in long-term studies.
3. Ethical considerations: The use of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride in human studies raises ethical considerations, particularly in the context of inducing depressive symptoms in healthy volunteers.
未来方向
There are several future directions for research on 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride, including:
1. Developing new treatments for depression: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion has been used as a model for studying the neurobiology of depression and testing the efficacy of antidepressant drugs. Further research on the mechanisms underlying 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced depressive symptoms could lead to the development of new treatments for depression.
2. Investigating the role of serotonin in obesity: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion has been used to study the role of serotonin in regulating appetite and food intake. Further research on the mechanisms underlying 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced changes in appetite could lead to the development of new treatments for obesity.
3. Identifying new targets for drug addiction treatment: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced serotonin depletion has been used to study the effects of serotonin on drug-seeking behavior in animal models of addiction. Further research on the mechanisms underlying 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride-induced changes in drug-seeking behavior could lead to the identification of new targets for drug addiction treatment.
In conclusion, 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride is a potent inhibitor of tryptophan hydroxylase that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. Its well-established mechanism of action, reversible effects, and versatility make it a valuable tool for studying the neurobiology of behavior and physiology. Further research on 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride could lead to the development of new treatments for depression, obesity, and addiction.
合成方法
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride can be synthesized by reacting 3-methylthiophene-2-carboxylic acid with 1,3-diaminopropane in the presence of a catalyst such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride. The purity of the compound can be further improved by recrystallization from a suitable solvent.
科学研究应用
2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used in a variety of scientific research applications, including:
1. Investigating the role of serotonin in depression: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used to temporarily deplete serotonin levels in the brain of human subjects, which can induce depressive symptoms. This approach has been used to study the neurobiology of depression and to test the efficacy of antidepressant drugs.
2. Studying the effects of serotonin on appetite and food intake: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used to inhibit serotonin synthesis in animal models, which can lead to increased food intake and weight gain. This approach has been used to study the role of serotonin in regulating appetite and to develop new treatments for obesity.
3. Investigating the role of serotonin in addiction: 2-(3-aminopropyl)-5-methyl-3-thiophenecarboxylic acid hydrochloride has been used to study the effects of serotonin depletion on drug-seeking behavior in animal models of addiction. This approach has been used to identify new targets for drug addiction treatment.
属性
IUPAC Name |
2-(3-aminopropyl)-5-methylthiophene-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-6-5-7(9(11)12)8(13-6)3-2-4-10;/h5H,2-4,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYXLRZLIANCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)CCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![ethyl 4-[3-(4-ethylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5168678.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)
![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)

![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)
![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)
